molecular formula C12H16O2 B2552536 (2R)-2,3-Dimethyl-3-phenylbutanoic acid CAS No. 2248174-04-9

(2R)-2,3-Dimethyl-3-phenylbutanoic acid

Cat. No. B2552536
CAS RN: 2248174-04-9
M. Wt: 192.258
InChI Key: KECHYYPVJPHADT-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2,3-Dimethyl-3-phenylbutanoic acid, also known as DMB, is a chiral molecule that has attracted attention in recent years due to its potential therapeutic properties. This molecule belongs to the family of short-chain fatty acids and is naturally produced by certain gut bacteria. DMB has been found to have anti-inflammatory and anti-atherosclerotic properties, making it a promising candidate for the prevention and treatment of cardiovascular diseases.

Mechanism of Action

(2R)-2,3-Dimethyl-3-phenylbutanoic acid works by inhibiting the activity of microbial enzymes that convert dietary choline into TMAO. This, in turn, reduces the levels of TMAO in the blood, thereby reducing the risk of cardiovascular diseases. (2R)-2,3-Dimethyl-3-phenylbutanoic acid also works by modulating the gut microbiota, which plays a crucial role in maintaining gut health and preventing various diseases.
Biochemical and Physiological Effects:
(2R)-2,3-Dimethyl-3-phenylbutanoic acid has been found to have several biochemical and physiological effects. Studies have shown that (2R)-2,3-Dimethyl-3-phenylbutanoic acid can reduce the levels of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the development of various diseases. (2R)-2,3-Dimethyl-3-phenylbutanoic acid also reduces the levels of reactive oxygen species (ROS), which are known to cause oxidative stress and damage to cells.

Advantages and Limitations for Lab Experiments

One advantage of using (2R)-2,3-Dimethyl-3-phenylbutanoic acid in lab experiments is its ability to inhibit the production of TMAO, which is a key factor in the development of cardiovascular diseases. (2R)-2,3-Dimethyl-3-phenylbutanoic acid is also relatively easy to synthesize and can be produced in large quantities using microbial fermentation. However, one limitation of using (2R)-2,3-Dimethyl-3-phenylbutanoic acid in lab experiments is its instability in aqueous solutions, which can affect its efficacy and reproducibility.

Future Directions

There are several future directions for the study of (2R)-2,3-Dimethyl-3-phenylbutanoic acid. One area of research is the development of more efficient synthesis methods for (2R)-2,3-Dimethyl-3-phenylbutanoic acid, which can improve its yield and purity. Another area of research is the investigation of the potential therapeutic properties of (2R)-2,3-Dimethyl-3-phenylbutanoic acid in other diseases, such as cancer and neurodegenerative diseases. Further studies are also needed to determine the optimal dosage and administration of (2R)-2,3-Dimethyl-3-phenylbutanoic acid for maximum efficacy and safety.

Synthesis Methods

(2R)-2,3-Dimethyl-3-phenylbutanoic acid can be synthesized using various methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of 2,3-dimethylbutyraldehyde with phenylacetic acid in the presence of a catalyst to produce (2R)-2,3-Dimethyl-3-phenylbutanoic acid. Microbial fermentation involves the use of specific bacteria such as Clostridium sporogenes, which produces (2R)-2,3-Dimethyl-3-phenylbutanoic acid as a byproduct of its metabolism.

Scientific Research Applications

(2R)-2,3-Dimethyl-3-phenylbutanoic acid has been extensively studied for its potential therapeutic properties. Research has shown that (2R)-2,3-Dimethyl-3-phenylbutanoic acid can inhibit the production of trimethylamine-N-oxide (TMAO), a metabolite that has been linked to the development of cardiovascular diseases. (2R)-2,3-Dimethyl-3-phenylbutanoic acid has also been found to have anti-inflammatory properties, which may help in the treatment of inflammatory bowel diseases such as Crohn's disease and ulcerative colitis.

properties

IUPAC Name

(2R)-2,3-dimethyl-3-phenylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9(11(13)14)12(2,3)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECHYYPVJPHADT-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)C(C)(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)C(C)(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2,3-Dimethyl-3-phenylbutanoic acid

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